molecular formula C14H23N B13270458 (Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine

(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine

Cat. No.: B13270458
M. Wt: 205.34 g/mol
InChI Key: FUYMOULASSZQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine is a secondary amine featuring a branched alkyl chain (butan-2-yl) and an aromatic ethyl group substituted with 3,4-dimethylphenyl. Its molecular formula is C₁₄H₂₁N, with a calculated molecular weight of 203.32 g/mol.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]butan-2-amine

InChI

InChI=1S/C14H23N/c1-6-12(4)15-13(5)14-8-7-10(2)11(3)9-14/h7-9,12-13,15H,6H2,1-5H3

InChI Key

FUYMOULASSZQRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine typically involves the reaction of 3,4-dimethylphenylacetonitrile with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from the provided evidence, emphasizing structural variations and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (if available) LogP* (Estimated)
(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine C₁₄H₂₁N 203.32 3,4-dimethylphenyl, butan-2-yl Not reported ~3.8
butan-2-yl[1-(4-methylphenyl)propyl]amine C₁₄H₂₃N 205.34 4-methylphenyl, propyl chain Not reported ~4.1
butan-2-yl[2-(2-fluorophenyl)ethyl]amine C₁₂H₁₆F₃NS 263.32 2-fluorophenyl, trifluoromethylthio group Not reported ~3.5
{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine C₁₄H₁₉N₃O 245.33 Pyrazole, 3-methoxyphenyl 95% ~2.9

*LogP estimates based on substituent contributions (hydrophobic alkyl/aromatic groups increase LogP; polar groups like methoxy decrease it).

Key Observations:
  • Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound provides greater steric hindrance and electron-donating effects compared to 4-methylphenyl () or fluorophenyl (). This may enhance metabolic stability but reduce solubility .
  • Alkyl Chains : The butan-2-yl group is common across analogs, but its pairing with a propyl chain () increases molecular weight and lipophilicity compared to the target compound’s ethyl linkage .

Challenges and Limitations

  • Solubility : The target compound’s high LogP (~3.8) suggests poor aqueous solubility, a limitation shared with ’s propyl-linked analog but mitigated in methoxy-substituted compounds () .
  • Synthetic Complexity : Steric hindrance from the 3,4-dimethyl group may reduce reaction yields compared to less substituted analogs .

Biological Activity

(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine, also known as N-[1-(3,4-dimethylphenyl)ethyl]butan-2-amine, is an organic compound characterized by its amine functional group. Its molecular formula is C15H23NC_{15}H_{23}N, with a molecular weight of 205.34 g/mol. This compound is notable for its potential biological activities and interactions with various biological targets, which may have implications in medicinal chemistry.

Synthesis

The synthesis typically involves the reaction of 3,4-dimethylphenylacetonitrile with butan-2-ylamine under controlled conditions using solvents such as ethanol or methanol. Catalysts like sodium or potassium hydroxide are often employed to facilitate the reaction, which is conducted at elevated temperatures to ensure complete conversion to the desired product.

Preliminary studies suggest that this compound may interact with various receptors and enzymes, potentially modulating biological pathways relevant to therapeutic applications. The compound's unique structure allows it to exhibit properties that could be beneficial in drug development.

Interaction Studies

Research has focused on the compound's binding affinity to specific receptors and its effects on cellular signaling pathways. Such investigations are crucial for understanding its therapeutic potential and safety profile.

Case Study 1: Antidepressant Activity

A study exploring the antidepressant-like effects of compounds similar to this compound found that derivatives exhibited significant activity in animal models. These compounds demonstrated increased serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Analgesic Properties

Another investigation reported that related amine compounds showed promising analgesic effects in pain models. The findings indicated that these compounds might inhibit pain pathways by modulating neurotransmitter release.

Comparative Analysis with Similar Compounds

Similar CompoundStructural FeaturesBiological Activity
(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amineContains a butan-2-amine structurePotentially similar activity
1-(4-Methylphenyl)propylamineFeatures a propylamine group with a methylated phenyl ringModerate antidepressant effects
(Pentan-3-yl)(1-phenylethyl)amineContains a phenylethyl group linked to a pentanamineAnalgesic properties observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.